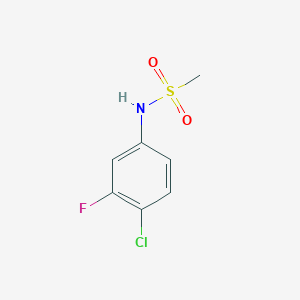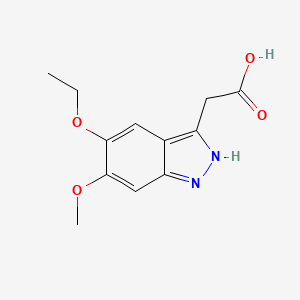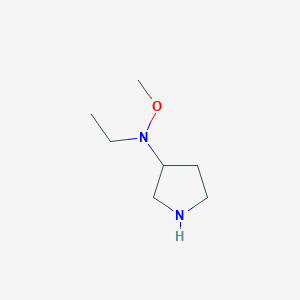
4-(2-Fluoro-4-methylphenyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Fluoro-4-methylphenyl)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidinones, which are five-membered lactams. This compound is characterized by the presence of a fluorine atom and a methyl group attached to the phenyl ring, which is further connected to the pyrrolidinone ring. Pyrrolidinones are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluoro-4-methylphenyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 2-fluoro-4-methylbenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Fluoro-4-methylphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(2-Fluoro-4-methylphenyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications in drug development.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 4-(2-Fluoro-4-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Fluorophenyl)pyrrolidin-2-one
- 4-(4-Methylphenyl)pyrrolidin-2-one
- 4-(2-Fluoro-4-methylphenyl)pyrrolidin-2,5-dione
Uniqueness
4-(2-Fluoro-4-methylphenyl)pyrrolidin-2-one is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of substituents can enhance the compound’s stability, lipophilicity, and ability to interact with specific biological targets.
Propiedades
Fórmula molecular |
C11H12FNO |
|---|---|
Peso molecular |
193.22 g/mol |
Nombre IUPAC |
4-(2-fluoro-4-methylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H12FNO/c1-7-2-3-9(10(12)4-7)8-5-11(14)13-6-8/h2-4,8H,5-6H2,1H3,(H,13,14) |
Clave InChI |
RHYQNHZJBMLZKD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C2CC(=O)NC2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



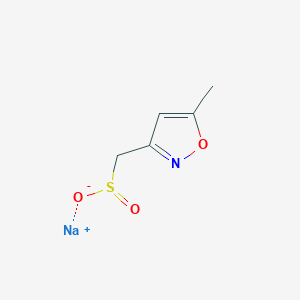


![5-methyl-1-[2-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride](/img/structure/B13173393.png)
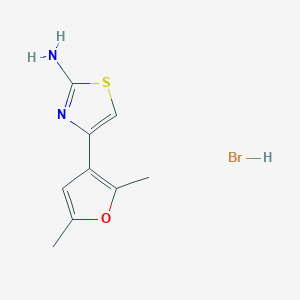

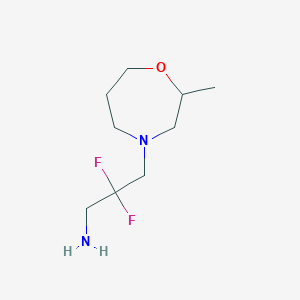

![[1-(Chloromethyl)cyclopropyl]cyclobutane](/img/structure/B13173426.png)

